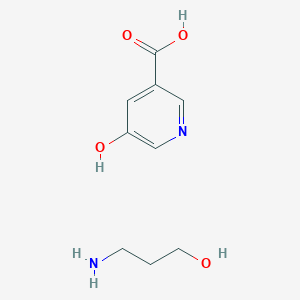

3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid

Description

Properties

CAS No. |

828275-54-3 |

|---|---|

Molecular Formula |

C9H14N2O4 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO3.C3H9NO/c8-5-1-4(6(9)10)2-7-3-5;4-2-1-3-5/h1-3,8H,(H,9,10);5H,1-4H2 |

InChI Key |

BUNZTADTZVHLKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)O.C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Ethylene Cyanohydrin

A primary route involves the catalytic hydrogenation of ethylene cyanohydrin in the presence of ammonia. This method is scalable and efficient, producing 3-aminopropan-1-ol with high purity.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of ammonia on the nitrile group of ethylene cyanohydrin, followed by hydrogenation to form the primary amine. Side products are minimized through optimized catalyst selection.

Reaction with D-Pantolactone

An alternative method employs D-pantolactone and 3-aminopropan-1-ol under microwave irradiation. This route is advantageous for small-scale synthesis.

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Reactants | D-pantolactone, 3-aminopropan-1-ol, triethylamine, ethanol | 95% | |

| Conditions | Microwave irradiation (160°C, 3 hours) | – | |

| Purification | Silica gel chromatography | – |

Component Synthesis: 5-Hydroxypyridine-3-Carboxylic Acid

Hydrolysis of Esters

The ethyl ester of 5-hydroxypyridine-3-carboxylic acid (CAS 59288-38-9) serves as a precursor. Acidic or basic hydrolysis yields the carboxylic acid.

Key Consideration :

The hydroxyl group on the pyridine ring remains stable under these conditions, avoiding over-oxidation.

Direct Synthesis via Oxidation

While less documented, direct oxidation of pyridine derivatives (e.g., 3,5-dihydroxybenzoic acid analogs) could yield the hydroxypyridine-carboxylic acid scaffold. This method parallels processes described in, where 3,5-dihydroxybenzoic acids are synthesized via nucleophilic substitution.

Coupling Strategies for Final Compound

Salt Formation (Acid-Base Reaction)

The carboxylic acid and amine can form a salt under mild conditions.

Example :

Reaction of 5-hydroxypyridine-3-carboxylic acid with 3-aminopropan-1-ol in ethanol yields the salt, which is isolated via filtration.

Amide Bond Formation

For covalent linkage, the carboxylic acid is activated (e.g., using HATU or DCC) and coupled with the amine.

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Activating Agents | HATU, DCC, or POCl₃ | 40–60% | |

| Conditions | Room temperature, anhydrous THF or DMF | – | |

| Purification | Flash chromatography (e.g., DCM/MeOH gradient) | – |

Case Study :

In, 2-hydroxypyrimidine-5-carboxylic acid is activated with POCl₃ to form a chlorinated intermediate, which reacts with amines. Adaptation for pyridine derivatives is feasible.

Challenges and Optimization Strategies

Functional Group Interference

The hydroxyl group on the pyridine ring may react with activating agents (e.g., POCl₃), necessitating protection.

Scalability and Purity

For industrial applications, hydrogenation (Section 1.1) is preferred for 3-aminopropan-1-ol due to cost-effectiveness. Lab-scale synthesis may favor microwave methods (Section 1.2) for rapid access.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hydrogenation (Section 1.1) | High scalability, low cost | Requires specialized equipment | 70–90% |

| Salt Formation (Section 3.1) | Simple, no activation needed | Limited to ionic bonds | 60–70% |

| Amide Coupling (Section 3.2) | Covalent linkage, enhanced stability | Requires protection/deprotection steps | 40–60% |

Chemical Reactions Analysis

Types of Reactions

3-Aminopropan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-aminopropanal or further to 3-aminopropanoic acid.

Reduction: It can be reduced to form 3-aminopropane.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

5-hydroxypyridine-3-carboxylic acid can participate in:

Esterification: The carboxyl group can react with alcohols to form esters.

Amidation: The carboxyl group can react with amines to form amides.

Hydroxylation: The hydroxyl group can undergo further hydroxylation to form polyhydroxylated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: 3-aminopropanal, 3-aminopropanoic acid.

Reduction: 3-aminopropane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of 3-aminopropan-1-ol; 5-hydroxypyridine-3-carboxylic acid is its antimicrobial activity. Recent studies have highlighted its effectiveness against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.

Case Study: Antimicrobial Screening

In a study evaluating a library of functionalized pyridone derivatives, several compounds exhibited potent activity against Staphylococcus aureus and Candida albicans. The derivatives containing the 2-pyridone motif showed superior antimicrobial properties compared to other tested compounds, indicating the potential of this structural framework in drug development .

| Compound | Activity against S. aureus | Activity against C. albicans |

|---|---|---|

| 4p | High | Moderate |

| 5c | Very High | Low |

Anticancer Activity

The compound has also been investigated for its anticancer properties. The structure of 3-aminopropan-1-ol; 5-hydroxypyridine-3-carboxylic acid allows for modifications that can enhance its efficacy against cancer cells.

Case Study: In Vitro Anticancer Activity

Research on derivatives of pyridine carboxylic acids demonstrated promising results in inhibiting cancer cell proliferation. For instance, certain derivatives showed significant cytotoxic effects on A549 human lung cancer cells, indicating their potential as anticancer agents .

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 15 |

| Compound B | HeLa (Cervical) | 20 |

Neuroprotective Effects

Another notable application is the neuroprotective potential of the compound. Research indicates that derivatives may interact with GABA receptors, suggesting a possible role in treating neurological disorders.

Case Study: CNS Activity

A study focused on conformationally restricted cyclic amino acids found that certain derivatives exhibited activity related to GABA modulation, which could be beneficial in developing treatments for conditions like anxiety and epilepsy .

| Compound | GABA Interaction | Effectiveness |

|---|---|---|

| Compound C | Yes | High |

| Compound D | No | Low |

Synthetic Applications

The synthesis of 3-aminopropan-1-ol; 5-hydroxypyridine-3-carboxylic acid and its derivatives has been explored extensively, with methods involving palladium-catalyzed reactions showing promise for producing complex structures efficiently .

Synthesis Overview

The synthesis typically involves:

- Starting Materials : Utilizing readily available pyridine carboxylic acids.

- Catalysis : Employing palladium catalysts to facilitate C–H functionalization.

- Yield : Achieving high yields with minimal by-products.

Mechanism of Action

The mechanism of action of 3-Aminopropan-1-ol involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules .

5-hydroxypyridine-3-carboxylic acid exerts its effects through interactions with cellular receptors and enzymes. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison of 3-Aminopropan-1-ol Derivatives

Structural Analogues and Substituent Effects

- Molecular weight: 170.18 g/mol .

- 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol: The iodine substituent increases molecular weight (unreported in evidence) and may influence steric interactions in binding environments .

Comparison of 5-Hydroxypyridine-3-carboxylic Acid Derivatives

Reactivity and Enzymatic Interactions

- 5-Pyridoxic Acid : A metabolite of vitamin B₆, this compound undergoes cleavage by a bacterial FAD-dependent oxygenase. The enzyme shows specificity for DPNH/TPNH and incorporates ¹⁸O into reaction products, suggesting a dioxygenase mechanism .

Structural Isomers and Bioactivity

- 6-Aminopyridin-3-ol (CAS 55717-46-9): A positional isomer with the hydroxyl and amino groups at positions 3 and 6, respectively. This arrangement may reduce enzymatic recognition compared to the 5-hydroxypyridine scaffold .

Biological Activity

3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid, also known as a pyridine derivative, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and case studies.

Synthesis

The synthesis of 3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid typically involves straightforward organic reactions that can yield the compound with high purity. The synthetic route often includes the following steps:

- Formation of the Amino Alcohol : The initial step involves the reaction of propylene oxide with ammonia to form 3-aminopropan-1-ol.

- Pyridine Carboxylic Acid Formation : Subsequent reactions involve the introduction of a hydroxyl group and carboxylic acid functionality onto a pyridine ring, often through electrophilic substitution or functional group transformations.

Antioxidant Properties

Research indicates that derivatives of pyridine compounds exhibit significant antioxidant activity. For instance, modifications in the hydroxyl and carboxyl groups enhance the ability of these compounds to protect cells from oxidative stress. A study demonstrated that certain analogues conferred cytoprotection in lymphocytes at micromolar concentrations, suggesting potential therapeutic applications in conditions like Friedreich's ataxia .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. A comparative study revealed that similar pyridine derivatives possess activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Activity

Pyridine derivatives have been extensively studied for their anticancer properties. In vitro tests on human cancer cell lines indicated that compounds similar to 3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid exhibit cytotoxic effects, particularly against breast and colon cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the functional groups significantly impact their efficacy against cancer cells .

Case Studies

- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of various pyridine derivatives on HeLa (cervical cancer) cells and HCT116 (colon cancer) cells. Results showed that certain derivatives led to significant cell death at low concentrations, highlighting their potential as chemotherapeutic agents.

- Antioxidant Efficacy : Another investigation focused on the antioxidant capabilities of modified pyridines in protecting mitochondrial function under oxidative stress conditions. The findings indicated enhanced protective effects correlated with specific structural modifications .

Comparative Biological Activity

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid | Moderate | High | Significant |

| Pyridine Derivative A | High | Moderate | Low |

| Pyridine Derivative B | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.